Zegerid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zegerid is a medication used to treat frequent heartburn. It contains two active ingredients: omeprazole and sodium bicarbonate. Omeprazole is a proton pump inhibitor that reduces stomach acid production, while sodium bicarbonate acts as a buffer to protect the omeprazole from stomach acid, allowing it to be absorbed effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Omeprazole is synthesized through a multi-step process involving the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting intermediate is then oxidized to form omeprazole .
Sodium bicarbonate is produced industrially through the Solvay process, which involves the reaction of sodium chloride, ammonia, and carbon dioxide in water. The reaction produces sodium bicarbonate and ammonium chloride as by-products .
Industrial Production Methods
Omeprazole is produced on an industrial scale using the same synthetic route described above, with careful control of reaction conditions to ensure high yield and purity. Sodium bicarbonate is produced in large quantities using the Solvay process, which is widely used in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Omeprazole can undergo oxidation to form sulfone and sulfoxide derivatives.
Reduction: Omeprazole can be reduced to its corresponding sulfide.
Substitution: Omeprazole can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone and sulfoxide derivatives.
Reduction: Sulfide derivative.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Zegerid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of proton pump inhibitors and their interactions with other chemicals.
Biology: Studied for its effects on gastric acid secretion and its potential use in treating conditions related to excessive stomach acid production.
Medicine: Widely used in clinical research to evaluate its efficacy and safety in treating gastroesophageal reflux disease (GERD) and other acid-related disorders.
Industry: Used in the pharmaceutical industry as a benchmark for developing new proton pump inhibitors .
Mechanism of Action
Omeprazole, the active ingredient in Zegerid, works by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, omeprazole effectively reduces the production of stomach acid. Sodium bicarbonate acts as a buffer to protect omeprazole from being degraded by stomach acid, ensuring its absorption and effectiveness .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor used to treat similar conditions but without the buffering effect of sodium bicarbonate.
Pantoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lansoprazole: A proton pump inhibitor with a similar mechanism of action but different chemical structure
Uniqueness
Zegerid is unique because it combines omeprazole with sodium bicarbonate, which enhances the absorption and effectiveness of omeprazole. This combination allows for rapid relief of heartburn symptoms and provides a longer duration of action compared to other proton pump inhibitors .
Properties
CAS No. |
774595-73-2 |
---|---|
Molecular Formula |
C18H20N3NaO6S |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
sodium;hydrogen carbonate;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O3S.CH2O3.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;2-1(3)4;/h5-8H,9H2,1-4H3,(H,19,20);(H2,2,3,4);/q;;+1/p-1 |
InChI Key |
UUYQXLQNUVEFGD-UHFFFAOYSA-M |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+] |
Synonyms |
Acitrel omeprazole, sodium bicarbonate drug combination Rapinex SAN 05 Zegerid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.